Potency for USP7 Inhibition: P 22077 vs. Direct Analog P5091
P 22077 is an analog of the earlier USP7 inhibitor P5091 . In enzyme inhibition assays, P 22077 exhibits an EC50 of 8.6 µM for USP7 , whereas P5091 demonstrates a moderately higher potency with an EC50 of 4.2 µM . Although P5091 is approximately 2-fold more potent, P 22077 offers a distinct chemical structure that has been extensively validated in vivo across multiple cancer models, providing a well-characterized alternative for researchers requiring a tool compound with a different potency window .
| Evidence Dimension | USP7 Inhibition Potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 8.6 µM (USP7) |
| Comparator Or Baseline | P5091: EC50 = 4.2 µM (USP7) |
| Quantified Difference | P5091 is ~2.05-fold more potent |
| Conditions | In vitro enzyme inhibition assay using recombinant USP7 |
Why This Matters
This moderate potency difference allows researchers to select P 22077 for studies where a slightly weaker USP7 inhibition is desired, or to compare structure-activity relationships between these two closely related analogs.
